molecular formula C8H8BrNO2 B6200779 5-bromo-6-methoxy-4-methylpyridine-3-carbaldehyde CAS No. 2694729-05-8

5-bromo-6-methoxy-4-methylpyridine-3-carbaldehyde

Cat. No.: B6200779
CAS No.: 2694729-05-8
M. Wt: 230.1
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Description

5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde is a heterocyclic organic compound with a pyridine ring substituted with bromine, methoxy, methyl, and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methoxy-4-methylpyridine-3-carbaldehyde typically involves the bromination of 6-methoxy-4-methylpyridine-3-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 5-Bromo-6-methoxy-4-methylpyridine-3-carboxylic acid.

    Reduction: 5-Bromo-6-methoxy-4-methylpyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxypyridine: Similar structure but lacks the formyl and methyl groups.

    6-Methoxy-4-methylpyridine-3-carbaldehyde: Similar structure but lacks the bromine atom.

    2-Bromo-6-methylpyridine: Similar structure but lacks the methoxy and formyl groups.

Uniqueness

5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the formyl group provides a site for oxidation or reduction.

Properties

CAS No.

2694729-05-8

Molecular Formula

C8H8BrNO2

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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